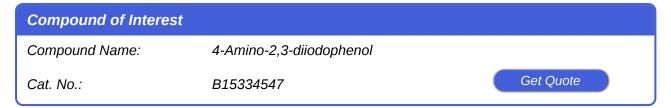


An In-depth Technical Guide to 4-Amino-2,3diiodophenol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the chemical and physical properties of **4-Amino-2,3-diiodophenol**. Due to the limited availability of experimental data for this specific compound in publicly accessible databases and scientific literature, this guide also provides information on structurally similar compounds to offer comparative insights. The calculated molecular weight and a summary of key chemical data are presented. This document is intended to support researchers and scientists in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical and Physical Properties

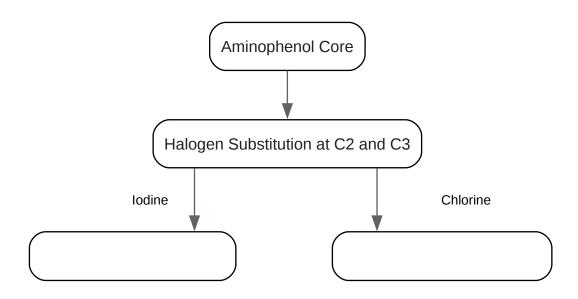
While specific experimental data for **4-Amino-2,3-diiodophenol** is not readily available, its fundamental chemical properties can be calculated based on its molecular structure. The primary quantitative data is summarized in the table below. For comparative purposes, data for the related, but distinct, compound 4-Amino-2,3-dichlorophenol is also included.



Property	4-Amino-2,3-diiodophenol (Calculated)	4-Amino-2,3- dichlorophenol (Experimental)
Molecular Formula	C ₆ H ₅ I ₂ NO	C ₆ H ₅ Cl ₂ NO[1][2]
Molecular Weight	360.92 g/mol	178.01 g/mol [1]
IUPAC Name	4-amino-2,3-diiodophenol	4-amino-2,3-dichlorophenol[1]
CAS Number	Not available	39183-17-0[1]
SMILES	Nc1cc(I)c(I)c(O)c1	C1=CC(=C(C(=C1N)Cl)Cl)O[1]

Logical Relationship of Structural Analogs

The following diagram illustrates the structural relationship between the target compound, **4-Amino-2,3-diiodophenol**, and a known, structurally similar compound, 4-Amino-2,3-dichlorophenol. This visualization helps in understanding the substitution pattern on the phenol ring.



Click to download full resolution via product page

Structural relationship of **4-Amino-2,3-diiodophenol**.



General Experimental Workflow for Synthesis (Hypothetical)

As no specific synthesis protocols for **4-Amino-2,3-diiodophenol** were found, a generalized hypothetical workflow for the synthesis of a di-iodinated aminophenol is presented below. This serves as a conceptual guide for researchers aiming to develop a synthetic route.



Click to download full resolution via product page

Hypothetical synthesis workflow for **4-Amino-2,3-diiodophenol**.

Experimental Protocols (General Methodologies)

Detailed experimental protocols for **4-Amino-2,3-diiodophenol** are not available in the reviewed literature. However, the following are general methodologies that would likely be employed for the synthesis and characterization of such a compound, based on standard organic chemistry practices.

- 4.1. General Synthesis of Halogenated Aminophenols
- Objective: To introduce two iodine atoms onto the phenol ring of an aminophenol precursor.
- Materials:
 - Starting Material (e.g., 4-Aminophenol)
 - Protecting Agent (e.g., Acetic Anhydride)
 - Iodinating Agent (e.g., Iodine monochloride, N-Iodosuccinimide)
 - Solvent (e.g., Acetic Acid, Dichloromethane)
 - Base (e.g., Sodium Bicarbonate, Pyridine)



Acid for deprotection (e.g., Hydrochloric Acid)

Protocol:

- Protection: The amino group of the starting aminophenol is first protected to prevent side reactions during iodination. This is typically achieved by acetylation with acetic anhydride.
- Iodination: The protected aminophenol is dissolved in a suitable solvent, and the iodinating agent is added portion-wise at a controlled temperature. The reaction is monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, the mixture is quenched, and the organic product is extracted. The organic layer is washed, dried, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified using column chromatography or recrystallization.
- Deprotection: The protecting group is removed by acid or base hydrolysis to yield the final di-iodinated aminophenol.
- Characterization: The structure and purity of the final compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
- 4.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
- Objective: To determine the purity of the synthesized **4-Amino-2,3-diiodophenol**.
- Instrumentation:
 - HPLC system with a UV detector
 - C18 reverse-phase column
- Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).



· Protocol:

- A standard solution of the purified compound is prepared in a suitable solvent.
- The sample is injected into the HPLC system.
- The chromatogram is recorded, and the peak area of the main component is used to calculate the purity.

Disclaimer: The information provided in this document is based on calculated data and general chemical principles, as direct experimental data for **4-Amino-2,3-diiodophenol** is not readily available. The hypothetical experimental protocols are for informational purposes only and should be adapted and optimized by qualified researchers. Appropriate safety precautions should be taken when handling all chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Amino-2,3-dichlorophenol | C6H5Cl2NO | CID 9877529 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite 4-amino-2-iodophenol (C6H6INO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Amino-2,3-diiodophenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15334547#4-amino-2-3-diiodophenol-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com